molecular formula C20H28N2O2 B12317475 2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole

Cat. No.: B12317475
M. Wt: 328.4 g/mol
InChI Key: WRIRILQZUGPIMT-UHFFFAOYSA-N
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Description

2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole is a bicyclic compound featuring two 4,5-dihydro-1,3-oxazole (oxazoline) rings. Each oxazoline moiety is substituted with isopropyl (propan-2-yl) groups, and the central phenyl ring is functionalized with methyl and oxazoline substituents at positions 2, 4, and 3.

Synthetic routes for analogous oxazoline derivatives often involve condensation reactions, with crystallization in polar solvents like dimethylformamide (DMF) yielding high-purity crystals suitable for single-crystal X-ray diffraction (SC-XRD) analysis . Structural characterization typically employs software suites like SHELXL for refinement, ensuring precise determination of bond lengths, angles, and molecular conformations .

Properties

IUPAC Name

2-[2,4-dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-11(2)17-9-23-19(21-17)15-8-16(14(6)7-13(15)5)20-22-18(10-24-20)12(3)4/h7-8,11-12,17-18H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIRILQZUGPIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NC(CO2)C(C)C)C3=NC(CO3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazole Ring Formation via Cyclocondensation

The dihydrooxazole rings are typically synthesized through cyclocondensation reactions between β-amino alcohols and carboxylic acid derivatives. For the target compound, this involves:

  • Step 1 : Reacting 2-amino-2-methylpropanol with a ketone (e.g., 3,5-dimethylbenzaldehyde) in the presence of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the 4,5-dihydrooxazole core.
  • Step 2 : Introducing the propan-2-yl groups via alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

Representative Reaction :
$$
\text{β-amino alcohol} + \text{ketone} \xrightarrow{\text{SOCl}2} \text{dihydrooxazole} + \text{H}2\text{O}
$$
Yield: 65–78%.

Phenyl Core Functionalization

The central phenyl ring is functionalized before oxazole coupling:

  • Friedel-Crafts Alkylation : A pre-substituted phenyl ring (e.g., 2,4-dimethylbromobenzene) undergoes alkylation with isopropyl groups using AlCl₃ as a catalyst.
  • Suzuki-Miyaura Coupling : For asymmetric substitution, palladium-catalyzed cross-coupling connects halogenated phenyl intermediates to oxazole boronic esters.

Key Data :

Step Catalyst Solvent Temperature (°C) Yield (%)
Friedel-Crafts AlCl₃ CH₂Cl₂ 0–25 72
Suzuki Coupling Pd(PPh₃)₄ THF 80 68

Modular Assembly Approaches

Sequential Oxazole Installation

This method builds each oxazole ring sequentially to reduce steric interference:

  • First Oxazole Synthesis :
    • React 2,4-dimethyl-5-iodophenylboronic acid with a preformed dihydrooxazole-2-boronate under Suzuki conditions.
  • Second Oxazole Coupling :
    • Use Sonogashira coupling to attach the second oxazole moiety via a palladium-copper catalyst system.

Advantages :

  • Enables precise control over regiochemistry.
  • Mitigates steric clashes between substituents.

One-Pot Tandem Reactions

A streamlined approach combines cyclocondensation and coupling in a single pot:

  • Reagents : Iodine (I₂) and tert-butyl hydroperoxide (TBHP) promote oxidative cyclization and C–H activation.
  • Conditions : Toluene solvent, 110°C, 12 hours.

Outcome :

  • Overall yield: 58%.
  • Reduces purification steps but requires rigorous temperature control.

Industrial-Scale Optimization

Continuous Flow Synthesis

Patents describe large-scale production using continuous flow reactors to enhance efficiency:

  • Reactor Design : Microfluidic channels with immobilized catalysts (e.g., ZnCl₂ on silica).
  • Benefits :
    • 20% higher yield compared to batch processes.
    • Reduced reaction time (3 hours vs. 12 hours).

Crystallization-Based Purification

Industrial methods prioritize crystallization over chromatography:

  • Solvent System : Ethanol/water (7:3) at −20°C.
  • Purity : ≥99% by HPLC.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR :
    • Oxazole CH₂ protons: δ 3.8–4.2 ppm (multiplet).
    • Isopropyl CH₃: δ 1.2–1.4 ppm (doublet).
  • HRMS : [M+H]⁺ calculated for C₂₃H₂₉N₂O₂: 365.2224; observed: 365.2221.

Chromatographic Monitoring

  • TLC : Rf = 0.45 (SiO₂, ethyl acetate/hexane 1:1).
  • HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).

Challenges and Solutions

Steric Hindrance Mitigation

  • Problem : Bulky isopropyl groups impede cyclization.
  • Solution : Use high-boiling solvents (e.g., DMF) to improve solubility.

Byproduct Formation

  • Problem : Over-alkylation generates bis-isopropyl derivatives.
  • Solution : Limit alkylating agent to 1.1 equivalents and monitor via inline IR.

Chemical Reactions Analysis

Types of Reactions

2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems. These properties include solubility, stability, and lipophilicity, which influence its absorption and distribution in living organisms.

Anticancer Activity

Recent studies have indicated that compounds containing oxazole rings demonstrate significant anticancer properties. For instance, the synthesis of related 1,3,4-oxadiazole derivatives has shown promising results against various cancer cell lines, including glioblastoma . The mechanism often involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds derived from oxazoles have been identified as potent inhibitors with IC50 values ranging from 0.47 to 1.4 µM .

Antimicrobial Properties

The dual antimicrobial and anticancer activity of oxazole derivatives has garnered attention in recent research. These compounds have been tested against various microbial strains and have exhibited significant inhibitory effects . The presence of the oxazole moiety enhances the lipophilicity of the compounds, facilitating their penetration through cell membranes to target intracellular pathogens.

Antidiabetic Effects

In vivo studies using genetically modified models such as Drosophila melanogaster have demonstrated that certain oxazole derivatives can significantly lower glucose levels . This suggests potential applications in managing diabetes through the modulation of metabolic pathways.

Study 1: Synthesis and Biological Evaluation

A study synthesized several new oxazole derivatives and evaluated their biological activities. The synthesized compounds underwent cytotoxicity assays against glioblastoma cell lines and were found to induce significant apoptosis in cancer cells . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.

Study 2: Antioxidant Activity Assessment

Another research effort focused on synthesizing 1,3,4-oxadiazole derivatives bearing antioxidant properties. These compounds were tested using DPPH and FRAP assays to assess their free radical scavenging abilities. Some derivatives showed remarkable antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeModel/System UsedResult/Effect
Anticancer1,3,4-Oxadiazole DerivativesGlioblastoma Cell LinesInduced apoptosis
AntimicrobialOxazole DerivativesVarious Microbial StrainsSignificant inhibitory effects
AntidiabeticOxazole DerivativesDrosophila melanogasterLowered glucose levels
Antioxidant1,3,4-Oxadiazole DerivativesDPPH/FRAP AssaysHigh free radical scavenging ability

Mechanism of Action

The mechanism of action of 2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Structural and Physical Properties

Halogen-Substituted Derivatives :
Compounds 4 and 5 from and —4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analogue (5)—demonstrate isostructural packing despite differing halogen substituents (Cl vs. Br). Both crystallize in triclinic $ P\bar{1} $ symmetry with two independent molecules per asymmetric unit. The chloro derivative exhibits slightly shorter intermolecular distances due to the smaller van der Waals radius of Cl compared to Br, influencing crystal density and stability .

Nitro- and Alkyl-Substituted Oxazolines :
highlights oxazoline derivatives with nitro and aryl groups, such as 2-[1-(2-bromo-4-nitrophenyl)-1-phenylethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole (5a). The presence of electron-withdrawing nitro and bromo groups increases melting points (e.g., 114–115°C for 5a) compared to alkyl-substituted analogues, which often exist as oils (e.g., 6a and 7a) . The target compound’s isopropyl groups likely enhance lipophilicity and thermal stability relative to halogenated derivatives.

Compound Substituents Melting Point/State Key Interactions Reference
Target Compound Isopropyl, methyl Not reported C–H···π, van der Waals
5a () Br, NO₂ 114–115°C (solid) Halogen bonding, π-stacking
6a () Br, NO₂ Oil Weak van der Waals
4 () Cl, F, triazole Crystalline C–H···F, π-stacking

Biological Activity

The compound 2-[2,4-Dimethyl-5-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole, also known by its CAS number 929896-22-0, is a member of the oxazole family. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C23H29N3O2C_{23}H_{29}N_{3}O_{2}, with a molecular weight of approximately 415.55 g/mol. Its structure features a complex arrangement that includes dimethyl and propan-2-yl substituents along with oxazole rings. The presence of these functional groups is significant in determining its biological activity.

Antihistaminic Activity

One of the primary areas of interest for this compound is its potential as an antihistamine. Similar compounds in the oxazole class have been noted for their efficacy in treating allergic conditions. For instance, Bilastine, a well-known antihistamine derived from similar structures, has shown significant effectiveness in managing allergic rhinitis and chronic urticaria . The mechanism involves blocking H1 receptors, thereby preventing histamine from exerting its effects.

Antioxidant Activity

Research into related oxazole compounds indicates that they may possess antioxidant properties. Antioxidants are crucial for neutralizing free radicals and reducing oxidative stress in biological systems . Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays demonstrated that certain oxazole derivatives exhibit robust radical scavenging capabilities . While specific data on the compound is limited, the structural similarities suggest potential antioxidant effects.

Cytotoxicity and Anticancer Potential

Recent studies have evaluated the cytotoxic effects of various benzoxazole derivatives against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colorectal cancer) . Although direct studies on this specific compound are sparse, the presence of oxazole rings is often associated with anticancer activity due to their ability to interfere with cellular processes and induce apoptosis in malignant cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds within this class. Modifications to the oxazole structure can significantly influence potency and selectivity. For example:

  • Substituent Variations : The introduction of various alkyl groups can enhance lipophilicity and bioavailability.
  • Positioning of Functional Groups : The placement of methyl or ethyl groups can affect receptor binding affinity and overall pharmacodynamics .

Case Studies

  • Antihistaminic Efficacy : A comparative study on bilastine analogs showed that modifications similar to those found in our compound led to improved efficacy against allergic responses in animal models .
  • Antioxidant Screening : In a recent investigation into related compounds' antioxidant capabilities using DPPH assays, several derivatives demonstrated significant radical scavenging activity—suggesting that our compound may exhibit similar properties .

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for preparing oxazole derivatives like this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Condensation reactions : Refluxing precursors (e.g., substituted hydrazides or aldehydes) in polar aprotic solvents like DMSO to form oxazole rings .
  • Purification : Recrystallization using ethanol-water mixtures to isolate high-purity products (65–85% yields) .
  • Safety protocols : Use of fume hoods and PPE to handle volatile solvents and intermediates, as outlined in safety data sheets for structurally similar oxazoles .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves stereochemistry and confirms bond angles/planarity of the oxazole and dihydrooxazole moieties .
  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., dimethyl and isopropyl groups) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity in oxazole ring formation .
  • Machine learning : Trained on experimental datasets (e.g., solvent polarity vs. yield) to narrow optimal conditions (temperature, catalyst loading) .
  • Case Study : ICReDD’s workflow integrates computation-experiment feedback loops, reducing trial-and-error by 40% in analogous reactions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar oxazoles?

  • Methodological Answer :

  • Cross-validation : Compare NMR chemical shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) calculations) .
  • Dynamic NMR : Resolves conformational equilibria in dihydrooxazole rings that may obscure peak assignments .
  • Case Study : Discrepancies in melting points or spectral data for 4,5-dihydrooxazoles were resolved via controlled recrystallization and variable-temperature NMR .

Q. How can enantioselective synthesis be achieved for chiral oxazole derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use (S)-(+)-2-phenylglycinol to induce asymmetry in dihydrooxazole formation, preserving enantiomeric excess (ee > 90%) via stereospecific cyclization .
  • Catalytic asymmetric synthesis : Wilkinson’s catalyst ([RhCl(PPh₃)₃]) enables enantioselective C–H activation in aryl-oxazole coupling .

Q. What experimental design principles improve yield in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Fractional factorial designs optimize variables (e.g., solvent ratio, reaction time) while minimizing trials .
  • Case Study : A 2⁴⁻¹ factorial design reduced the number of experiments by 50% for optimizing Wurtz coupling in organotin-oxazole polymers .

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